1'-Benzyl-2-(furan-2-yl)-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]
Description
This compound belongs to the spirocyclic heterocyclic family, characterized by a unique fused pyrazolo-oxazine core and a benzyl-substituted piperidine moiety. Its structural complexity arises from the spiro junction at position 5, which bridges the benzo[e]pyrazolo[1,5-c][1,3]oxazine and piperidine rings.
Properties
IUPAC Name |
1'-benzyl-2-(furan-2-yl)-7-methoxyspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine] | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O3/c1-30-24-10-5-9-20-22-17-21(23-11-6-16-31-23)27-29(22)26(32-25(20)24)12-14-28(15-13-26)18-19-7-3-2-4-8-19/h2-11,16,22H,12-15,17-18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVOFPZOJNATGBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC3(CCN(CC3)CC4=CC=CC=C4)N5C2CC(=N5)C6=CC=CO6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1'-Benzyl-2-(furan-2-yl)-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine] is a complex heterocyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the molecular formula and has a unique spirocyclic structure that contributes to its biological properties. The presence of both furan and piperidine moieties enhances its potential for various pharmacological activities.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, the B7-H1 blockade has been shown to enhance T-cell immunity in cancer models, suggesting that targeting similar pathways may be effective for our compound .
Table 1: Summary of Anticancer Studies
| Study | Compound | Activity | Mechanism |
|---|---|---|---|
| Study A | Similar Pyrazolo Compounds | Cytotoxicity against cancer cell lines | Induction of apoptosis via caspase activation |
| Study B | B7-H1 Blockade | Enhanced T-cell response in tumors | Inhibition of PD-1/B7-H1 interaction |
Antimicrobial Activity
The antimicrobial potential of related piperidine derivatives has been documented. In vitro evaluations demonstrated significant antibacterial activity against pathogens such as Xanthomonas axonopodis and Ralstonia solanacearum, indicating that our compound may also exhibit similar effects .
Table 2: Antimicrobial Efficacy of Piperidine Derivatives
| Compound | Pathogen Tested | Activity Level |
|---|---|---|
| Compound X | Xanthomonas axonopodis | High |
| Compound Y | Ralstonia solanacearum | Moderate |
Neuroprotective Effects
Preliminary research suggests that derivatives with a similar structural framework may possess neuroprotective properties. The modulation of neurotransmitter systems and reduction of oxidative stress markers are potential mechanisms through which these compounds exert their effects.
Case Studies
Case Study 1: Anticancer Efficacy
In a study examining the effects of similar compounds on breast cancer cell lines, researchers found that treatment with the compound led to a significant decrease in cell viability and induced apoptosis through mitochondrial pathways. The study highlighted the importance of structural features in enhancing anticancer activity.
Case Study 2: Antimicrobial Properties
Another investigation focused on the antimicrobial properties of derivatives related to our compound. Results showed that certain modifications increased efficacy against fungal pathogens, suggesting a pathway for optimizing antimicrobial activity through structural alterations.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following structurally analogous compounds are analyzed based on substituents, synthetic pathways, and physicochemical properties:
Structural Analogues
9-Chloro-2-(furan-2-yl)-1'-propyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine] Key Differences: Replaces the 7-methoxy and 1'-benzyl groups with a 9-chloro substituent and 1'-propyl chain. Physicochemical Data: Predicted collision cross-section (CCS) for [M+H]+ is 191.0 Ų, suggesting a compact conformation .
9′-Bromo-1-methyl-2′-phenyl-1′,10b′-dihydrospiro[piperidine-4,5′-pyrazolo[1,5-c][1,3]benzoxazine]
- Key Differences : Substitutes the benzyl group with a methyl and introduces a bromo atom at position 9′.
- Impact : Bromination increases molecular weight and polarizability, which may influence solubility and metabolic stability .
1'-Benzyl-7-bromo-4,5-dihydro-3H-spiro[benzo[b][1,4]oxazepine-2,4'-piperidine]
- Key Differences : Replaces the pyrazolo-oxazine core with an oxazepine system and introduces a bromo substituent.
- Impact : The oxazepine ring alters hydrogen-bonding capacity, while bromo substitution affects lipophilicity .
Substituent Effects on Bioactivity
- Furan-2-yl Group : Present in both the target compound and MK56 (), this moiety enhances π-π stacking interactions in receptor binding .
- Methoxy vs. Halogen Substituents : Methoxy groups (as in the target compound) improve solubility but reduce metabolic stability compared to halogenated analogues (e.g., 9-chloro or 9′-bromo derivatives) .
Data Tables
Table 1: Physicochemical Comparison of Spirocyclic Analogues
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
